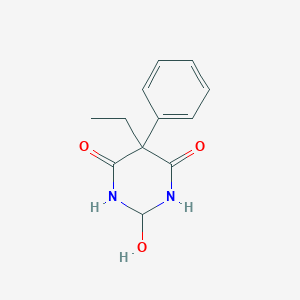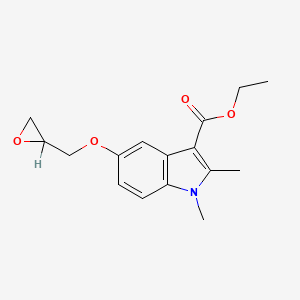![molecular formula C15H33N5O3 B14453016 N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine CAS No. 74141-52-9](/img/structure/B14453016.png)
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple amino groups and a glutamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine typically involves multiple steps. One common method includes the reaction of 1,3-diaminopropane with 1,4-dibromobutane to form an intermediate product. This intermediate is then reacted with L-glutamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted products with different functional groups .
Aplicaciones Científicas De Investigación
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of N2-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-aminopropyl)amine: Known for its use in polymer synthesis and as a chelating agent.
N- [3- ( {4- [ (3-Aminopropyl)amino]butyl}amino)propyl]-N6- [ (benzyloxy)carbonyl]-D-lysinamide: Utilized in biochemical research for its ability to interact with proteins.
Uniqueness
N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine stands out due to its unique structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in therapeutic research further highlight its uniqueness .
Propiedades
Número CAS |
74141-52-9 |
|---|---|
Fórmula molecular |
C15H33N5O3 |
Peso molecular |
331.45 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H33N5O3/c16-7-3-10-18-8-1-2-9-19-11-4-12-20-13(15(22)23)5-6-14(17)21/h13,18-20H,1-12,16H2,(H2,17,21)(H,22,23)/t13-/m0/s1 |
Clave InChI |
UYHQVJZKZUUNPN-ZDUSSCGKSA-N |
SMILES isomérico |
C(CCNCCCN[C@@H](CCC(=O)N)C(=O)O)CNCCCN |
SMILES canónico |
C(CCNCCCNC(CCC(=O)N)C(=O)O)CNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
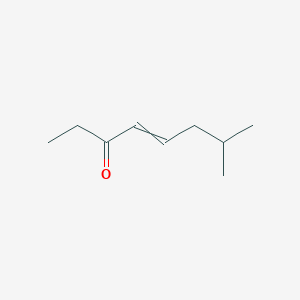
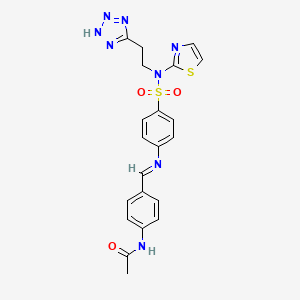
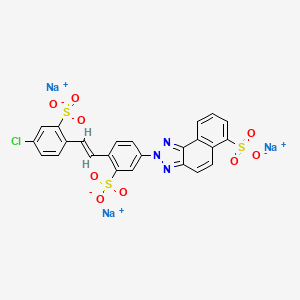

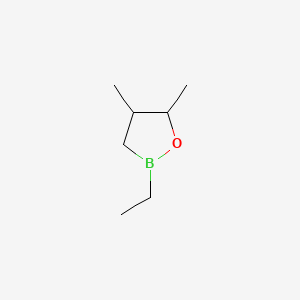
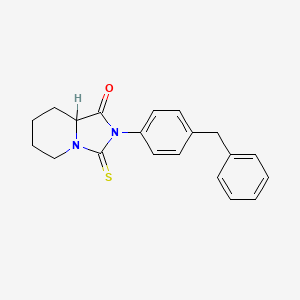
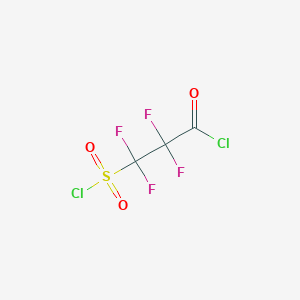
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)
